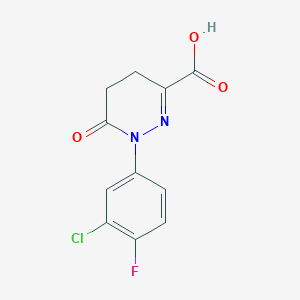

1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O3/c12-7-5-6(1-2-8(7)13)15-10(16)4-3-9(14-15)11(17)18/h1-2,5H,3-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCJWLLUKONOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the 3-chloro-4-fluoroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the pyridazine ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related molecules:

*Calculated molecular weight based on formula.

Physicochemical and Functional Comparisons

- Dihydropyridazine vs. Piperazine : The target’s dihydropyridazine ring offers partial saturation, balancing rigidity and flexibility, whereas piperazine derivatives (e.g., 1-(3-Chloro-4-fluorophenyl)piperazine) are fully saturated, enhancing rotational freedom but reducing planarity. Piperazines are more common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

- Carboxylic Acid vs. Isocyanate : The target’s carboxylic acid group improves aqueous solubility and enables salt formation, unlike 3-chloro-4-fluorophenyl isocyanate, which is reactive and used primarily as a synthetic intermediate for ureas/carbamates .

- Dihydropyridazine vs. The target’s standalone dihydropyridazine may offer better bioavailability.

Research Findings and Implications

- Crystallographic Analysis: The use of SHELX software for structural refinement is critical for resolving the dihydropyridazine core’s conformation, particularly its keto-enol tautomerism and hydrogen-bonding networks .

- Synthetic Challenges : The target’s synthesis likely involves cyclocondensation of hydrazine derivatives with carbonyl precursors, contrasting with the isocyanate’s straightforward preparation from aniline derivatives .

- Pharmacological Potential: The carboxylic acid group positions the target as a kinase inhibitor candidate, analogous to phthalazine-based drugs in clinical use (e.g., imatinib derivatives) .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.65 g/mol. The compound features a pyridazine ring substituted with a chloro and fluorophenyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. One study demonstrated that certain pyridazine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that related compounds exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. Specifically, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.1 to 16.1 µM against strains such as Staphylococcus aureus and Escherichia coli . This suggests a potential application in treating bacterial infections.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. For example, certain pyridazine derivatives were found to inhibit the activation of human hepatic stellate cells, which are implicated in liver fibrosis . This highlights the therapeutic potential of these compounds in managing inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Apoptosis Induction : The compound may initiate programmed cell death in cancer cells via mitochondrial pathways.

- Protein Interaction : The presence of halogen substituents (chlorine and fluorine) can enhance binding affinity to target proteins involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.

Study on Anticancer Efficacy

A recent study explored the efficacy of pyridazine derivatives against various cancer cell lines. The findings indicated that modifications in the substituent groups significantly influenced anticancer activity, with some compounds showing IC50 values below 10 µM .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The study reported that certain compounds exhibited potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Data Summary

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-Chloro-4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, and what are the critical intermediates?

Methodological Answer:

The synthesis typically involves multi-step routes starting with halogenated aromatic precursors. Key steps include:

- Cyclization : Formation of the dihydropyridazine core via condensation reactions, often using hydrazine derivatives under reflux conditions .

- Coupling Reactions : Introduction of the 3-chloro-4-fluorophenyl group via Suzuki-Miyaura or Ullmann coupling, requiring palladium catalysts and controlled temperatures (e.g., 80–100°C) .

- Carboxylic Acid Functionalization : Oxidation of methyl or nitrile groups to carboxylic acids using KMnO₄ or HNO₃ under acidic conditions .

Critical Intermediates : - 3-Chloro-4-fluorophenylboronic acid for coupling.

- 6-Oxo-4,5-dihydropyridazine-3-carbonitrile as a precursor for oxidation .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key features should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve dihedral angles between the pyridazine ring and substituents; hydrogen-bonding patterns (e.g., carboxylic acid dimers) validate intermolecular interactions .

- FT-IR : Identify C=O stretches (~1680 cm⁻¹) and O-H bonds (~2500–3300 cm⁻¹) .

Basic: What initial biological screening strategies are recommended to assess the compound's potential therapeutic applications?

Methodological Answer:

- In Vitro Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) .

- Antimicrobial Screening : Broth microdilution tests against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced: How can computational chemistry methods be applied to optimize the synthesis and reactivity of this pyridazine derivative?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization/coupling steps .

- Solvent Effects : Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction yields .

- Machine Learning : Train models on existing reaction data (e.g., temperature, catalyst loading) to predict optimal conditions .

Advanced: What methodological approaches are recommended to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Cross-Validation : Replicate assays in multiple cell lines or enzymatic systems to rule out model-specific biases .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing Cl with Br) to isolate activity contributors .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from literature, accounting for variables like assay protocols .

Advanced: How can statistical design of experiments (DoE) improve the yield and purity during the compound's synthesis?

Methodological Answer:

- Factorial Design : Test factors (temperature, solvent ratio, catalyst loading) in a 2³ factorial matrix to identify significant interactions .

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield using central composite design (CCD) .

- Robustness Testing : Introduce deliberate variations (±5% reagent stoichiometry) to assess process stability .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can crystallization conditions be optimized?

Methodological Answer:

- Challenges : Poor crystal growth due to flexible dihydropyridazine ring; hydrogen bonding variability .

- Optimization Strategies :

- Use mixed solvents (e.g., toluene/ethanol) for slow evaporation .

- Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) through systematic structural modifications?

Methodological Answer:

- Positional Scanning : Synthesize analogs with halogen substitutions at different phenyl ring positions (e.g., 2-Cl vs. 4-F) .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities for target proteins .

- Pharmacophore Modeling : Identify critical moieties (e.g., carboxylic acid, fluorophenyl group) using software like Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.